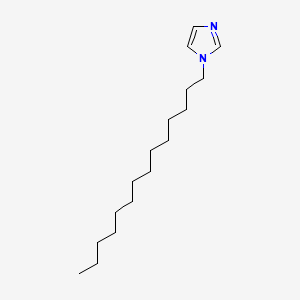

1-Tetradecyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-tetradecylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-16-14-18-17-19/h14,16-17H,2-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMGRMKTZVQDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202323 | |

| Record name | 1H-Imidazole, 1-tetradecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54004-47-6 | |

| Record name | 1H-Imidazole, 1-tetradecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054004476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-tetradecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Tetradecyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Tetradecyl-1H-imidazole, a member of the N-alkylimidazole family, is a molecule of significant interest in various scientific and industrial domains. Its unique amphiphilic structure, combining a polar imidazole head with a long, nonpolar tetradecyl tail, imparts surfactant-like properties, making it a valuable component in formulations, a precursor for ionic liquids, and a subject of study in drug delivery systems. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for researchers and professionals working with this versatile compound. The information presented herein is a synthesis of established data and experimental observations, designed to facilitate its application in research and development.

Molecular and Chemical Identity

This compound is an organic compound characterized by a fourteen-carbon alkyl chain attached to one of the nitrogen atoms of an imidazole ring.

Molecular Structure:

Molecular Structure of this compound.

A summary of its key identifiers is presented in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 54004-47-6 |

| Molecular Formula | C₁₇H₃₂N₂[1][2] |

| Molecular Weight | 264.45 g/mol [1] |

| Canonical SMILES | CCCCCCCCCCCCCCN1C=CN=C1 |

| InChI Key | TZMGRMKTZVQDMX-UHFFFAOYSA-N |

Physicochemical Properties

The physical state and behavior of this compound under various conditions are dictated by its physicochemical properties. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 56-58 °C | |

| Boiling Point | 393.3 °C at 760 mmHg | [1] |

| Density | 0.9 g/cm³ | [1] |

| Flash Point | 191.7 °C | [1] |

| Refractive Index | 1.494 | [1] |

| Vapor Pressure | 4.86 x 10⁻⁶ mmHg at 25 °C | [1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and formulation science. This compound exhibits a distinct solubility profile owing to its amphiphilic nature.

-

Water: Insoluble. The long hydrophobic tetradecyl chain dominates the molecule's interaction with water, preventing dissolution.

-

Organic Solvents: Soluble in a range of organic solvents, including ethanol, chloroform, and dimethyl sulfoxide (DMSO)[1]. This solubility is attributed to the favorable interactions between the alkyl chain and the nonpolar solvent molecules, as well as the polar interactions of the imidazole ring.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. The following sections detail the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the imidazole ring protons and the protons of the tetradecyl chain. Based on data from homologous N-alkylimidazoles, the approximate chemical shifts (δ) in CDCl₃ are as follows:

-

Imidazole Protons: Signals for the three protons on the imidazole ring are expected in the aromatic region, typically between δ 7.0 and 8.0 ppm. The proton at the C2 position is generally the most deshielded.

-

Tetradecyl Chain Protons:

-

The methylene group attached to the imidazole nitrogen (N-CH₂) will appear as a triplet around δ 3.9-4.2 ppm.

-

The other methylene groups of the alkyl chain will produce a complex multiplet in the upfield region, around δ 1.2-1.8 ppm.

-

The terminal methyl group (-CH₃) will appear as a triplet around δ 0.8-0.9 ppm.

-

-

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The expected chemical shifts (δ) are:

-

Imidazole Carbons: The three carbon atoms of the imidazole ring are expected to resonate in the range of δ 115-140 ppm.

-

Tetradecyl Chain Carbons: The carbon atoms of the alkyl chain will appear in the aliphatic region of the spectrum, typically between δ 14 and 50 ppm. The N-CH₂ carbon will be the most downfield of the alkyl chain carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

C-H Stretching (Aliphatic): Strong absorptions in the region of 2850-2960 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the tetradecyl chain.

-

C-H Stretching (Aromatic): Weaker absorptions above 3000 cm⁻¹ associated with the C-H stretching vibrations of the imidazole ring.

-

C=N and C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region due to the stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole ring.

-

C-N Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (264.45). Common fragmentation patterns for N-alkylimidazoles involve cleavage of the alkyl chain.

Synthesis and Purification

The most common and straightforward method for the synthesis of this compound is the N-alkylation of imidazole with a tetradecyl halide, typically 1-bromotetradecane, in the presence of a base[1].

Reaction Scheme:

General synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized, yet detailed, protocol that can be adapted by researchers.

Materials:

-

Imidazole

-

1-Bromotetradecane

-

Sodium hydroxide (or another suitable base like potassium carbonate)

-

Acetonitrile (or another suitable polar aprotic solvent like DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole in acetonitrile.

-

Addition of Base: Add powdered sodium hydroxide to the solution. The amount of base should be in slight molar excess relative to the imidazole.

-

Addition of Alkyl Halide: Slowly add 1-bromotetradecane to the stirred suspension. A molar equivalent or a slight excess relative to imidazole is typically used.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

-

Self-Validation: The purity of the final product should be assessed using techniques such as NMR spectroscopy and melting point determination. A sharp melting point and the absence of impurity signals in the NMR spectrum are indicative of a high-purity product.

Safety, Handling, and Storage

As with any chemical, proper safety precautions should be observed when handling this compound.

-

Safety: It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes[1].

-

Handling: Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and heat sources.

Conclusion

This compound is a compound with a well-defined set of physical properties that make it suitable for a variety of applications in research and industry. This guide has provided a detailed overview of its molecular identity, physicochemical characteristics, spectroscopic signatures, and a representative synthetic protocol. A thorough understanding of these fundamental properties is essential for the effective and safe utilization of this versatile molecule. The provided experimental framework and data serve as a valuable resource for scientists and developers, enabling them to confidently incorporate this compound into their work.

References

-

ChemBK. 1H-imidazole, 1-tetradecyl-. [Link]

-

PubChem. 1H-Imidazole, 1-tetradecyl-. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... [Link]

-

ChemBK. 1H-imidazole, 1-tetradecyl-. [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

-

PubChem. 1H-Imidazole, 1-tetradecyl-. [Link]

- Google Patents.

-

ResearchGate. Physicochemical Properties of Long Chain Alkylated Imidazolium Based Chloride and Bis(trifluoromethanesulfonyl)imide Ionic Liquids. [Link]

-

PubMed. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation. [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.. [Link]

-

NIST WebBook. 1H-Imidazole. [Link]

-

NIST WebBook. 1H-Imidazole. [Link]

-

Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. [Link]

-

NIST WebBook. 1H-Imidazole. [Link]

-

ResearchGate. Structure and Properties of N,N-Alkylene Bis(N'-Alkylimidazolium) Salts. [Link]

-

ResearchGate. An efficient green synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][3][4][5]triazole-5-amine derivatives via Strecker reaction under controlled microwave heating. [Link]

-

Royal Society of Chemistry. Physical properties and nanostructuring of long-chained homobaric imidazolium ionic liquids. [Link]

-

Reddit. How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?. [Link]

-

Amazon AWS. Supporting Information for Properties of Alkylimidazoles as Solvents for CO2 Capture and Comparisons to Imidazolium-based Ionic Liquids. [Link]

-

ResearchGate. The mass spectra of imidazole and 1-methylimidazole. [Link]

-

NIST WebBook. 1H-Imidazole, 1-methyl-. [Link]

-

PubChem. 1,2,4,5-Tetramethyl-1H-imidazole. [Link]

Sources

1-Tetradecyl-1H-imidazole CAS number 54004-47-6

CAS Number: 54004-47-6 Molecular Formula: C₁₇H₃₂N₂ Document Type: Technical Guide & Experimental Protocol Version: 2.0

Part 1: Executive Summary & Strategic Significance

1-Tetradecyl-1H-imidazole (N-tetradecylimidazole) represents a critical amphiphilic building block in surface chemistry and pharmacological development. Structurally, it consists of a polar imidazole headgroup coupled with a hydrophobic C14 (myristyl) alkyl chain. This amphiphilic architecture grants it dual functionality:

-

Surface Engineering: It acts as a high-performance corrosion inhibitor for transition metals (Cu, Fe) by forming self-assembled monolayers (SAMs) that exclude aqueous electrolytes.

-

Ionic Liquid Precursor: It serves as the neutral "platform molecule" for synthesizing asymmetric imidazolium-based ionic liquids (e.g., 1-tetradecyl-3-methylimidazolium salts), which are pivotal in green solvent engineering and catalysis.

-

Biological Activity: Its lipophilicity (LogP ~5.58) facilitates membrane intercalation, providing broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria and fungi.

This guide provides a rigorous, field-validated framework for the synthesis, characterization, and application of 1-tetradecylimidazole, moving beyond basic descriptions to causal experimental logic.

Part 2: Physicochemical Profile[1]

Understanding the physical constants is prerequisite to experimental design. The high lipophilicity necessitates the use of non-polar to moderately polar organic solvents during processing.

Table 1: Core Physicochemical Properties

| Property | Value | Experimental Implication |

| Molecular Weight | 264.45 g/mol | Stoichiometric calculations for alkylation. |

| Physical State | Solid (Low Melting) | Requires gentle heating for liquid-phase dosing; solid handling at RT. |

| Melting Point | 56–58 °C | Purify via recrystallization (cold hexane) or vacuum distillation. |

| Boiling Point | ~393 °C (760 mmHg) | High thermal stability; suitable for high-temp corrosion testing. |

| LogP | ~5.58 | Highly lipophilic; insoluble in water, soluble in DCM, Ethanol, Toluene. |

| pKa (Conj. Acid) | ~7.0–7.2 (Est.) | Neutral at physiological pH; protonates in acidic environments (corrosion). |

Part 3: Synthesis & Purification Workflow

Mechanistic Rationale

The synthesis utilizes a nucleophilic substitution (Sɴ2) pathway. The imidazole ring, deprotonated by a base, acts as the nucleophile attacking the electron-deficient carbon of 1-bromotetradecane.

-

Choice of Base: Potassium Carbonate (K₂CO₃) is preferred over Sodium Hydride (NaH) for safety and ease of handling, though it requires reflux conditions to ensure complete deprotonation/reaction.

-

Solvent System: Acetonitrile (ACN) or Dimethylformamide (DMF). ACN is preferred for easier workup (lower boiling point), while DMF accelerates the reaction rate due to better cation solvation.

Validated Protocol

Scale: 50 mmol basis.

Reagents:

-

Imidazole (3.40 g, 50 mmol)

-

1-Bromotetradecane (13.87 g, 50 mmol)

-

Potassium Carbonate (10.35 g, 75 mmol, 1.5 eq)

-

Acetonitrile (100 mL)

Step-by-Step Methodology:

-

Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve imidazole in Acetonitrile. Add K₂CO₃. Stir at room temperature for 30 minutes to initiate deprotonation.

-

Alkylation: Add 1-Bromotetradecane dropwise over 15 minutes.

-

Reflux: Attach a reflux condenser and heat the mixture to 80–82 °C (reflux) for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Filtration: Cool to room temperature. Filter off the solid inorganic salts (KBr, excess K₂CO₃). Wash the filter cake with fresh ACN.

-

Concentration: Remove the solvent under reduced pressure (Rotary Evaporator).

-

Purification (Critical):

-

Option A (Distillation): Vacuum distillation (high vacuum <1 mmHg) if high purity is required for electrochemical studies.

-

Option B (Recrystallization): Dissolve the crude residue in minimal hot hexane. Cool to 0 °C. The product precipitates as white crystals.

-

-

Validation: Confirm structure via ¹H-NMR (CDCl₃). Look for the triplet at ~3.9 ppm (N-CH₂).

Reaction Visualization

Figure 1: Sɴ2 Synthesis Pathway for 1-Tetradecylimidazole via base-catalyzed alkylation.

Part 4: Functional Applications & Mechanisms

Corrosion Inhibition (Surface Chemistry)

1-Tetradecylimidazole is a mixed-type inhibitor, effective in acidic media (e.g., 1M HCl).

-

Mechanism: The unshared electron pair on the N3 nitrogen atom coordinates with empty d-orbitals of metal atoms (Fe, Cu), creating a chemisorbed layer. The C14 alkyl chain extends away from the surface, forming a hydrophobic barrier that repels water and aggressive ions (Cl⁻).

-

Adsorption Isotherm: Typically follows the Langmuir Adsorption Isotherm , indicating monolayer coverage.

Experimental Validation: Potentiodynamic Polarization

-

Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Ref: Ag/AgCl).

-

Electrolyte: 1M HCl with inhibitor concentrations (0, 10, 50, 100, 500 ppm).

-

Scan: ±250 mV vs. OCP at 1 mV/s.

-

Analysis: Calculate Inhibition Efficiency (

) using corrosion current densities (

Biological Interface (Antimicrobial)

The C14 chain length is often optimal for disrupting microbial lipid bilayers. This molecule acts as a non-ionic surfactant-like agent (or cationic if protonated at physiological pH).

-

Target: Fungal sterol biosynthesis and bacterial cell membranes.

-

Workflow: Determine Minimum Inhibitory Concentration (MIC) via broth microdilution against S. aureus and C. albicans.

Mechanism Visualization

Figure 2: Mechanistic action of 1-Tetradecylimidazole as a corrosion inhibitor.

Part 5: Safety & Handling (SDS Summary)

While less volatile than short-chain imidazoles, 1-tetradecylimidazole requires standard laboratory safety protocols.

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

-

Disposal: Incineration as organic waste containing nitrogen.

Part 6: References

-

Vertex AI Search. (2025). This compound Properties and Applications. Retrieved from 1

-

BOC Sciences. (n.d.). 1-Tetradecylimidazole - CAS 54004-47-6 Technical Data. Retrieved from

-

Google Patents. (2008). Corrosion inhibitor compositions (GB2442115A). Retrieved from 3

-

ResearchGate. (2024). Synthesis of tetradecylimidazole and corrosion inhibition studies. Retrieved from 4

-

National Institutes of Health (NIH). (2021). Facile Synthesis of Tetra-Branched Tetraimidazolium Ionic Liquids. Retrieved from 5

Sources

- 1. This compound Detailed Information, Properties & Uses | Reliable China Supplier & Manufacturer [chemheterocycles.com]

- 3. GB2442115A - Corrosion inhibitor compositions - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Facile Synthesis of Tetra-Branched Tetraimidazolium and Tetrapyrrolidinium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability of 1-Tetradecyl-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1-tetradecyl-1H-imidazole, a long-chain alkyl-substituted heterocyclic compound with significant potential in pharmaceutical and material science applications. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related imidazole derivatives and ionic liquids to provide a robust framework for understanding its thermal behavior. The document outlines the key physicochemical properties, discusses probable thermal degradation pathways, and presents a detailed, field-proven protocol for thermogravimetric analysis (TGA) to enable researchers to perform self-validating thermal stability studies. This guide is intended to be a practical resource for scientists and developers working with this compound and similar long-chain N-substituted imidazoles, facilitating informed decisions on its handling, storage, and application at elevated temperatures.

Introduction: The Significance of this compound and its Thermal Profile

This compound is a versatile organic compound characterized by a polar imidazole head and a long, nonpolar tetradecyl tail. This amphiphilic nature makes it a valuable precursor in the synthesis of surfactants, ionic liquids, and functionalized materials.[1] Its applications are expanding in areas such as drug delivery systems, catalysis, and as a corrosion inhibitor, where its thermal stability is a critical parameter for ensuring efficacy, safety, and shelf-life.

Understanding the thermal stability of this compound is paramount for several reasons:

-

Manufacturing and Processing: Many synthetic and formulation processes require elevated temperatures. Knowledge of the decomposition temperature is crucial to prevent degradation of the molecule and the formation of potentially hazardous byproducts.

-

Storage and Shelf-life: The long-term stability of this compound is directly influenced by its thermal properties.[2] Storing the compound under appropriate temperature conditions is essential to maintain its purity and functionality.[2]

-

Application Performance: In its end-use applications, this compound may be exposed to varying thermal stresses. Its ability to withstand these conditions without degrading is a key determinant of its performance and reliability.

This guide provides a foundational understanding of the thermal characteristics of this compound, drawing upon the extensive knowledge base of related imidazole compounds to offer predictive insights and practical experimental guidance.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in a comprehensive thermal stability assessment. The following table summarizes its key characteristics based on available data.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₂N₂ | [2] |

| Molecular Weight | 264.45 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 56-58 °C | [2] |

| Solubility in Water | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol and chloroform | [2] |

| Storage Recommendations | Store in a cool, dry place away from heat and direct sunlight in a tightly sealed container. | [2] |

These properties indicate that this compound is a relatively stable solid at room temperature. Its insolubility in water and solubility in organic solvents are characteristic of molecules with a significant nonpolar component. The recommended storage conditions highlight the need to protect it from thermal stress to prevent degradation.[2]

Predicted Thermal Behavior and Decomposition Pathways

The thermal stability of such compounds is primarily dictated by the strength of the chemical bonds within the molecule. The key bonds to consider in this compound are the C-N bond connecting the alkyl chain to the imidazole ring and the C-H and C-C bonds within the tetradecyl chain, as well as the bonds within the aromatic imidazole ring.

Based on studies of similar molecules, the decomposition of this compound is likely to proceed through one or more of the following pathways:

-

Dealkylation: This is a common decomposition mechanism for N-alkyl heterocyclic compounds. At elevated temperatures, the C-N bond between the tetradecyl chain and the imidazole ring can cleave, leading to the formation of imidazole and a C14 alkene (tetradecene) or other C14 fragments.

-

Alkyl Chain Degradation: The long tetradecyl chain can undergo random scission at high temperatures, breaking down into smaller volatile hydrocarbon fragments.

-

Imidazole Ring Opening: Although the imidazole ring is aromatic and relatively stable, at very high temperatures, it can undergo ring-opening reactions, leading to the formation of various nitrogen-containing and unsaturated fragments.

The onset of thermal decomposition for long-chain alkylimidazoles typically occurs at temperatures above 200°C, with the exact temperature being influenced by factors such as the purity of the sample and the experimental conditions (e.g., heating rate, atmosphere).

Experimental Protocol: Thermogravimetric Analysis (TGA)

To empirically determine the thermal stability of this compound, thermogravimetric analysis (TGA) is the most direct and informative technique. The following protocol provides a robust methodology for obtaining reliable and reproducible data.

Principle of TGA

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides information about the thermal stability of the material, its decomposition kinetics, and the composition of the residual material.

Instrumentation and Materials

-

Thermogravimetric Analyzer: A calibrated TGA instrument with a high-precision balance and a furnace capable of reaching at least 600°C.

-

Sample Pans: Inert sample pans, typically made of alumina or platinum.

-

Purge Gas: High-purity nitrogen (or another inert gas like argon) and/or air (for oxidative stability studies).

-

This compound Sample: A representative, homogenous sample of the material.

Step-by-Step Experimental Procedure

-

Instrument Preparation and Calibration:

-

Ensure the TGA instrument is clean and has been recently calibrated for mass and temperature according to the manufacturer's guidelines.

-

Start the purge gas flow (typically 20-50 mL/min) through the balance and furnace to create a stable, inert atmosphere.

-

-

Sample Preparation:

-

Tare an empty sample pan on the TGA's microbalance.

-

Carefully place a small, representative amount of the this compound sample (typically 5-10 mg) into the tared pan. A smaller sample size minimizes thermal gradients within the sample.

-

Record the initial sample mass.

-

-

TGA Measurement:

-

Place the sample pan into the TGA furnace.

-

Program the TGA with the following temperature profile:

-

Initial Temperature: 25°C

-

Equilibration: Hold at 25°C for 5 minutes to allow for thermal stabilization.

-

Heating Ramp: Increase the temperature from 25°C to 600°C at a constant heating rate of 10°C/min. A heating rate of 10°C/min is a standard condition that provides a good balance between resolution and experiment time.

-

Isothermal Hold (Optional): Hold at 600°C for 5-10 minutes to ensure complete decomposition.

-

-

Start the TGA run.

-

-

Data Analysis:

-

The TGA will record the sample mass as a function of temperature.

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset decomposition temperature (T_onset) , which is often calculated as the temperature at which a 5% weight loss occurs. This is a common metric for comparing the thermal stability of different materials.

-

The derivative of the weight loss curve (DTG curve) can also be plotted to identify the temperature of the maximum rate of decomposition.

-

Causality Behind Experimental Choices

-

Inert Atmosphere (Nitrogen): Performing the analysis under a nitrogen atmosphere prevents oxidative degradation and ensures that the observed weight loss is due to thermal decomposition alone. For studying stability in the presence of air, a parallel experiment with air as the purge gas should be conducted.

-

Heating Rate (10°C/min): This rate is slow enough to allow for good temperature resolution of decomposition events but fast enough to complete the experiment in a reasonable timeframe. Faster heating rates can shift the decomposition to higher temperatures.

-

Sample Mass (5-10 mg): This small sample size minimizes heat transfer limitations and ensures that the entire sample is at a uniform temperature, leading to more accurate and reproducible results.

Visualization of Key Concepts

To further clarify the concepts discussed in this guide, the following diagrams have been generated.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

TGA Experimental Workflow

Caption: Workflow for TGA analysis of thermal stability.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its likely behavior can be formulated by examining its physicochemical properties and drawing parallels with structurally related compounds. This guide provides a framework for this understanding, highlighting the probable decomposition pathways and offering a detailed, self-validating experimental protocol for its determination using thermogravimetric analysis. By following the methodologies outlined herein, researchers, scientists, and drug development professionals can confidently assess the thermal stability of this compound, ensuring its effective and safe use in a wide range of applications.

References

- Bouling Chemical Co., Limited. 1-Tetradecyl-Ih-Imidazole.

- ChemBK. 1H-imidazole, 1-tetradecyl-. (2024-04-09).

Sources

1-Tetradecyl-1H-imidazole literature review

An In-depth Technical Guide to 1-Tetradecyl-1H-imidazole: Synthesis, Properties, and Multifaceted Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound characterized by a polar imidazole head and a long, nonpolar fourteen-carbon alkyl tail. This unique amphiphilic structure is the foundation for its wide-ranging applications, from surfactant and antimicrobial agent to a key precursor in the synthesis of ionic liquids and a potent corrosion inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, mechanisms of action, and practical experimental protocols.

Molecular Profile and Physicochemical Characteristics

This compound is an organic compound that is a white crystalline solid at room temperature.[1] Its structure, featuring a hydrophilic imidazole ring and a hydrophobic tetradecyl chain, dictates its chemical behavior and utility. This amphiphilic nature allows it to function at interfaces, a property central to many of its applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₂N₂ | [1][2] |

| Molar Mass | 264.45 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][3] |

| Melting Point | 56-58 °C | [3] |

| Boiling Point | 393.3 °C at 760 mmHg | [1] |

| Density | 0.9 g/cm³ | [1] |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and dimethyl sulfoxide | [1][3] |

Synthesis and Characterization

The most common and straightforward method for synthesizing this compound is through the N-alkylation of imidazole with a tetradecyl halide, typically 1-bromotetradecane.[1] This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the lone pair of electrons on one of the nitrogen atoms of the imidazole ring attacks the electrophilic carbon of the 1-bromotetradecane.

General Synthesis Protocol

The synthesis involves the reaction of imidazole with 1-bromotetradecane in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or acetonitrile. The base is crucial as it deprotonates the imidazole, increasing its nucleophilicity and facilitating the reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve imidazole in a suitable solvent (e.g., ethanol).

-

Addition of Base: Add a stoichiometric equivalent of a strong base (e.g., powdered NaOH or KOH) to the solution and stir until it dissolves.

-

Addition of Alkyl Halide: Slowly add 1-bromotetradecane to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salt byproduct.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound as a white crystalline solid.

Caption: Synthesis workflow for this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the imidazole ring and the long aliphatic chain.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 17 carbon atoms in their respective chemical environments.

-

FT-IR: Infrared spectroscopy will show characteristic absorption bands for the C-H bonds of the alkyl chain and the C=N and C-N bonds of the imidazole ring.

-

Mass Spectrometry: This will confirm the molecular weight of the compound.

Core Applications and Mechanisms of Action

The versatility of this compound stems from its unique molecular architecture, enabling it to function effectively in various capacities.

Antimicrobial and Antifungal Agent

A significant body of research highlights the antimicrobial properties of imidazole derivatives, particularly those with long alkyl chains.[4][5][6] The antibacterial and antifungal activity is strongly correlated with the lipophilicity conferred by the tetradecyl group.[4]

Mechanism of Action: The primary mechanism of antimicrobial action is the disruption of the microbial cell membrane. The lipophilic tetradecyl tail intercalates into the lipid bilayer of the cell membrane, while the polar imidazole head remains at the surface. This disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Caption: Synthesis of an imidazolium-based ionic liquid.

Corrosion Inhibitor

Imidazole and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly carbon steel in acidic and alkaline environments. [7][8]The inhibitive action is due to the adsorption of the molecule onto the metal surface.

Mechanism of Inhibition: The imidazole ring, with its lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic ring, adsorbs onto the metal surface. This forms a protective film that isolates the metal from the corrosive medium. The long tetradecyl chain enhances this protective effect by creating a hydrophobic barrier, repelling water and corrosive species from the surface.

Safety and Handling

While this compound is considered relatively safe, appropriate safety precautions should be taken. [1]It is advisable to avoid inhalation of dust and contact with skin and eyes. [1]In case of contact, the affected area should be flushed with water. [1]Prolonged or repeated skin contact may cause dryness or cracking. [9]For detailed toxicological information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Storage: The compound should be stored in a cool, dry place in a tightly sealed container, away from heat and direct sunlight to prevent degradation. [3]

Conclusion and Future Perspectives

This compound is a molecule of significant scientific and industrial interest. Its straightforward synthesis and versatile properties make it a valuable compound in diverse fields. Future research is likely to focus on the development of novel ionic liquids with tailored properties, the design of more potent and specific antimicrobial agents, and the exploration of its potential in drug delivery systems and other advanced materials applications. The continuous investigation into imidazole derivatives promises to unlock new and innovative applications in chemistry, materials science, and medicine.

References

-

ChemBK. (2024, April 9). 1H-imidazole, 1-tetradecyl-. Retrieved from [Link]

-

PubChem. 1H-Imidazole, 1-tetradecyl-. Retrieved from [Link]

- Sargorovschi, V., et al. (2010). Ionic Liquids Derivative of 1H-Imidazole as Novel Reagents, Catalysts and Solvents. Chemistry Journal of Moldova.

- Pernak, J., et al. (2001). Synthesis and Anti-microbial Activities of New Imidazolium and Benzimidazolium Chlorides. European Journal of Organic Chemistry.

- Zhang, Q., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology.

- Ghamartale, A., et al. (2022). Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans. BMC Microbiology.

- Ortega-Tus, A., et al. (2021).

- Park, J. M., et al. (2019). Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water.

- Rehioui, M., et al. (2024). 1,2,4-triazole-5-thione derivative for inhibiting carbon steel corrosion in 1M HCl: Synthesis, electrochemical, SEM/EDX, DFT, and MD investigations.

- Zhang, Y., et al. (2014). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.

Sources

- 1. chembk.com [chembk.com]

- 2. 1H-Imidazole, 1-tetradecyl- | C17H32N2 | CID 3016846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Detailed Information, Properties & Uses | Reliable China Supplier & Manufacturer [chemheterocycles.com]

- 4. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]

- 7. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dupont.de [dupont.de]

Methodological & Application

Application Notes and Protocols for Evaluating Imidazole-Based Corrosion Inhibitors

Introduction: The Critical Role of Imidazole Derivatives in Corrosion Mitigation

Corrosion is a relentless electrochemical process that degrades metallic structures, leading to significant economic losses and safety hazards across various industries, from oil and gas to infrastructure and electronics. The development of effective corrosion inhibitors is paramount in mitigating these effects. Among the diverse classes of organic inhibitors, imidazole and its derivatives have garnered substantial attention due to their exceptional performance, particularly in acidic and neutral environments.[1]

The efficacy of imidazole-based inhibitors stems from the unique electronic structure of the imidazole ring. The presence of nitrogen atoms with lone pair electrons and the aromatic nature of the ring facilitate strong adsorption onto metal surfaces.[2] This adsorption forms a protective barrier that impedes the corrosive species from reaching the metal, thereby stifling the anodic and cathodic reactions of the corrosion process.[2] The mechanism of inhibition is multifaceted, involving physisorption (electrostatic interactions) and chemisorption (covalent bonding) through the donation of electrons from the nitrogen and π-systems of the imidazole ring to the vacant d-orbitals of the metal.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for rigorously testing the efficacy of imidazole-based corrosion inhibitors. The methodologies detailed herein are designed to yield reliable and reproducible data, enabling a thorough understanding of inhibitor performance and mechanism of action.

Chapter 1: Foundational Experimental Design

A robust evaluation of a corrosion inhibitor necessitates a multi-pronged approach, combining gravimetric, electrochemical, and surface analysis techniques. This ensures a holistic understanding of the inhibitor's performance, from its overall effectiveness to the intricacies of its interaction with the metal surface.

Material and Solution Preparation: The Bedrock of Reproducibility

The quality and consistency of your materials and solutions are critical for obtaining meaningful results. Inconsistent surface preparation or solution composition can introduce significant variability, masking the true performance of the inhibitor.

Protocol 1: Metal Coupon Preparation

-

Cutting and Sizing: Obtain metal coupons of the desired material (e.g., mild steel, copper) with standardized dimensions (e.g., 1.5 cm x 1.0 cm).[4]

-

Abrasion: Mechanically polish the coupons using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit) to achieve a uniform, smooth surface.

-

Degreasing: Thoroughly degrease the polished coupons by sonicating them in acetone or ethanol for 10-15 minutes.[4]

-

Rinsing and Drying: Rinse the coupons with distilled or deionized water, followed by a final rinse with acetone to facilitate rapid drying.[4]

-

Storage: Store the prepared coupons in a desiccator to prevent atmospheric corrosion prior to use.

Protocol 2: Corrosive and Inhibitor Solution Preparation

-

Corrosive Medium: Prepare the corrosive solution (e.g., 1 M HCl, 3.5 wt.% NaCl) using analytical grade reagents and distilled or deionized water.[2][5]

-

Inhibitor Stock Solution: Prepare a concentrated stock solution of the imidazole-based inhibitor in the corrosive medium.

-

Test Solutions: Prepare a series of test solutions with varying concentrations of the inhibitor by diluting the stock solution with the corrosive medium.[6] It is crucial to test a range of concentrations to determine the optimal concentration for inhibition.

Chapter 2: Gravimetric Analysis - The Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.[7] It provides a direct measure of material loss over a specific period. This method is standardized by ASTM G31.[8]

Principle of Operation

Metal coupons are weighed before and after immersion in the corrosive solution (with and without the inhibitor) for a predetermined time.[7] The difference in weight provides the amount of metal lost to corrosion.

Experimental Protocol

-

Initial Weighing: Accurately weigh the prepared metal coupons to four decimal places using an analytical balance.[4]

-

Immersion: Suspend the coupons in the test solutions (blank corrosive solution and solutions with different inhibitor concentrations) using a non-metallic holder.[9] Ensure the coupons are fully immersed.

-

Exposure: Maintain the test solutions at a constant temperature in a thermostatically controlled water bath for a specified duration (e.g., 24, 48, 72 hours).[4]

-

Cleaning: After the exposure period, remove the coupons, and clean them to remove corrosion products. A common cleaning solution is a mixture of 200 g/L NaOH and 20 g/L zinc dust at 70°C.[8]

-

Final Weighing: Rinse the cleaned coupons with distilled water and acetone, dry them, and reweigh them accurately.[4]

Data Analysis and Interpretation

The corrosion rate (CR) and inhibitor efficiency (IE%) are calculated using the following equations:

Corrosion Rate (CR) in mm/year:

CR = (K × W) / (A × T × D)

Where:

-

K = a constant (8.76 × 10^4)

-

W = weight loss in grams

-

A = area of the coupon in cm²

-

T = immersion time in hours

-

D = density of the metal in g/cm³

Inhibitor Efficiency (IE%):

IE% = [(CR_blank - CR_inh) / CR_blank] × 100

Where:

-

CR_blank = corrosion rate in the absence of the inhibitor

-

CR_inh = corrosion rate in the presence of the inhibitor

| Inhibitor Concentration (ppm) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 (Blank) | 0.0150 | 1.25 | - |

| 100 | 0.0045 | 0.375 | 70.0 |

| 200 | 0.0023 | 0.192 | 84.6 |

| 500 | 0.0011 | 0.092 | 92.6 |

| 1000 | 0.0015 | 0.125 | 90.0 |

Table 1: Example data from a weight loss experiment.

Chapter 3: Electrochemical Techniques - A Deeper Dive into Corrosion Kinetics

Electrochemical methods offer rapid and detailed insights into the corrosion process and the mechanism of inhibition.[10][11] They are highly sensitive and can provide information on corrosion rates, inhibitor efficiency, and the type of inhibition (anodic, cathodic, or mixed).[1]

The Three-Electrode Setup: The Heart of Electrochemical Measurements

All electrochemical tests are performed using a three-electrode cell configuration connected to a potentiostat.[12]

-

Working Electrode (WE): The metal coupon being tested.

-

Reference Electrode (RE): Provides a stable potential against which the potential of the working electrode is measured (e.g., Saturated Calomel Electrode - SCE, or Silver/Silver Chloride - Ag/AgCl).[12]

-

Counter Electrode (CE): A platinum or graphite electrode that completes the electrical circuit.[12]

Caption: A typical three-electrode electrochemical cell setup.

Potentiodynamic Polarization: Unraveling the Inhibition Mechanism

Potentiodynamic polarization is a powerful technique for determining the corrosion current density (i_corr) and understanding whether an inhibitor primarily affects the anodic or cathodic reaction.[13] The potential of the working electrode is scanned relative to the open-circuit potential (OCP), and the resulting current is measured.[12]

Protocol 3: Potentiodynamic Polarization Measurement

-

Stabilization: Immerse the three-electrode setup in the test solution and allow the OCP to stabilize (typically for 30-60 minutes).[14]

-

Potential Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[12]

-

Data Acquisition: Record the current density as a function of the applied potential.

Data Analysis:

The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr).[14] The inhibitor efficiency is calculated as:

IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

Where:

-

i_corr_blank = corrosion current density in the absence of the inhibitor

-

i_corr_inh = corrosion current density in the presence of the inhibitor

| Inhibitor Concentration (ppm) | E_corr (mV vs. Ag/AgCl) | i_corr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |

| 0 (Blank) | -450 | 150 | 75 | -120 | - |

| 500 | -480 | 12 | 70 | -115 | 92.0 |

Table 2: Example data from a potentiodynamic polarization experiment.

A significant shift in the corrosion potential to more negative values in the presence of the inhibitor suggests cathodic inhibition, while a shift to more positive values indicates anodic inhibition.[14] If both anodic and cathodic currents are suppressed with little change in E_corr, the inhibitor is of a mixed type.[1]

Electrochemical Impedance Spectroscopy (EIS): Probing the Inhibitor Film

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film.[10][15] A small amplitude AC signal is applied to the working electrode at different frequencies, and the impedance of the system is measured.[10]

Protocol 4: EIS Measurement

-

Stabilization: As with potentiodynamic polarization, allow the OCP to stabilize.

-

Frequency Scan: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Data Presentation: The data is typically presented as Nyquist and Bode plots.

Data Analysis:

The impedance data is often analyzed by fitting it to an equivalent electrical circuit model. A common model for a simple corrosion process is the Randles circuit. The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value indicates better corrosion resistance.[2]

The inhibitor efficiency can be calculated from the R_ct values:

IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

Where:

-

R_ct_blank = charge transfer resistance in the absence of the inhibitor

-

R_ct_inh = charge transfer resistance in the presence of the inhibitor

Caption: A simplified Randles circuit model for EIS data analysis.

Chapter 4: Surface Analysis Techniques - Visualizing the Protective Layer

Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film on the metal surface.[16]

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the metal surface morphology. By comparing the surface of a coupon exposed to the corrosive environment with and without the inhibitor, the protective effect of the inhibitor film can be visualized.[17] A smooth surface in the presence of the inhibitor, compared to a pitted and corroded surface in its absence, is a strong indication of effective inhibition.

Atomic Force Microscopy (AFM)

AFM provides three-dimensional topographical information about the metal surface at the nanoscale.[3] It can be used to assess the surface roughness and visualize the adsorbed inhibitor molecules on the surface.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the metal surface.[6] It can confirm the presence of nitrogen and other elements from the imidazole inhibitor on the surface and provide insights into the nature of the chemical bonds formed between the inhibitor and the metal.[3]

Chapter 5: Theoretical Studies - Predicting Inhibitor Efficiency

Quantum chemical calculations, based on Density Functional Theory (DFT), are increasingly used to correlate the molecular structure of inhibitors with their inhibition efficiency.[18][19] These calculations can predict parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the energy gap (ΔE = E_LUMO - E_HOMO).[20] A higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ΔE value suggests higher reactivity and better inhibition efficiency.[19]

Conclusion: A Synergistic Approach to Inhibitor Evaluation

The comprehensive evaluation of imidazole-based corrosion inhibitors requires a synergistic approach that integrates gravimetric, electrochemical, and surface analysis techniques, complemented by theoretical calculations. This multi-faceted methodology provides a robust and reliable assessment of inhibitor performance, from macroscopic corrosion rates to the molecular-level interactions at the metal-inhibitor interface. By following the protocols outlined in these application notes, researchers can generate high-quality data to advance the development of next-generation corrosion inhibitors.

References

-

Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. (2021). PubMed. [Link]

-

Standards for Evaluating Oil Field Corrosion Inhibitors in the Laboratory. (2013). NACE International. [Link]

-

Imidazole as a Corrosion Inhibitor for Mild Steel in Acid Medium. (n.d.). International Journal of ChemTech Research. [Link]

-

Investigation of imidazole derivatives as corrosion inhibitors of copper in sulfuric acid: Combination of experimental and theoretical researches. (2021). ResearchGate. [Link]

-

Surface Characterization Techniques in Corrosion Inhibition Research. (2018). ResearchGate. [Link]

-

Experimental study of vinyl imidazole-based ionic liquids as corrosion inhibitors for carbon steel in acidic media. (2025). ResearchGate. [Link]

-

Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. (2021). National Institutes of Health. [Link]

-

How corrosion inhibitors protect metal: synthesis in the lab and testing. (2019). YouTube. [Link]

-

Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. (2009). ASTM International. [Link]

-

Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. (2025). TCR Engineering. [Link]

-

Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2025). Baghdad Science Journal. [Link]

-

Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. [Link]

-

Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. (n.d.). OnePetro. [Link]

-

Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments. (n.d.). Taylor & Francis Online. [Link]

-

Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024). ASTM International. [Link]

-

A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. (2023). MDPI. [Link]

-

AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2025). ACS Publications. [Link]

-

Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Nature. [Link]

-

A Quantum Computational Method for Corrosion Inhibition. (2025). ACS Publications. [Link]

-

Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. [Link]

-

Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). (2015). ASTM International. [Link]

-

Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI. [Link]

-

Potentiodynamic Corrosion Testing. (2025). ResearchGate. [Link]

-

Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). NACE International. [Link]

-

Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2025). ResearchGate. [Link]

-

EIS for Corrosion & Coatings. (n.d.). Gamry Instruments. [Link]

-

WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate. [Link]

-

Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (n.d.). Physical Chemistry Research. [Link]

-

Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). OnePetro. [Link]

-

Methodologies for Assessing Chemical Toxicity to Aquatic Microorganisms: A Comparative Review. (n.d.). MDPI. [Link]

-

Potentiodynamic and Cyclic Polarization Scans. (2019). Gamry Instruments. [Link]

-

Potentiodynamic polarization curves of corrosion inhibition of mild... (n.d.). ResearchGate. [Link]

Sources

- 1. Imidazole as a Corrosion Inhibitor for Mild Steel in Acid Medium – Material Science Research India [materialsciencejournal.org]

- 2. mdpi.com [mdpi.com]

- 3. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcreng.com [tcreng.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 11. dl.astm.org [dl.astm.org]

- 12. researchgate.net [researchgate.net]

- 13. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]

- 14. researchgate.net [researchgate.net]

- 15. ijcsi.pro [ijcsi.pro]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 19. researchgate.net [researchgate.net]

- 20. physchemres.org [physchemres.org]

Application Note: 1-Tetradecyl-1H-imidazole in Organic Synthesis & Catalysis

Executive Summary & Physicochemical Profile[1]

1-Tetradecyl-1H-imidazole (CAS: 4316-74-9), often abbreviated as

This structural duality dictates its primary utility in organic synthesis:

-

Surfactant Ionic Liquid (SAIL) Precursor: It is the critical scaffold for synthesizing long-chain imidazolium salts used in micellar catalysis (Green Chemistry).

-

Lipophilic Ligand: It serves as a ligand for transition metals (Cu, Zn, Ni), solubilizing metal centers in non-polar organic media or creating metallosurfactants.

-

Corrosion Inhibition: It adsorbs onto metal surfaces (carbon steel, copper) to protect reaction vessels during acidic synthetic steps.

Physicochemical Data Table

| Property | Value | Relevance to Synthesis |

| Molecular Formula | Scaffold calculation | |

| Molecular Weight | 264.46 g/mol | Stoichiometry |

| Melting Point | 56–58 °C | Solid handling; melt polymerization |

| Solubility (Water) | Insoluble | Phase transfer potential |

| Solubility (Organic) | Soluble (EtOH, | Homogeneous catalysis support |

| pKa (Conj. Acid) | ~7.0–7.2 (Headgroup) | Base catalysis/Buffering capacity |

| Appearance | White Crystalline Solid | Purity indicator |

Core Application: Synthesis of Surfactant Ionic Liquids (SAILs)

The most high-impact application of

Protocol A: Quaternization to 1-Tetradecyl-3-methylimidazolium Bromide ( )[2]

Objective: Synthesize the amphiphilic catalyst

Reagents:

-

This compound (10 mmol, 2.64 g)

-

Bromomethane (or Methyl Iodide for iodide salt) (12 mmol) Note: Use alkyl halide in slight excess.

-

Solvent: Acetonitrile (

) or solvent-free (neat). -

Atmosphere: Dry Nitrogen (

).

Step-by-Step Methodology:

-

Setup: Charge a dry, pressure-rated Schlenk tube or round-bottom flask with this compound.

-

Solvation (Optional): If using solvent, dissolve in minimal dry acetonitrile (5 mL). Author Note: Solvent-free synthesis is preferred for Green Chemistry compliance but requires careful temperature control.

-

Addition: Cool the vessel to 0°C. Add the alkyl halide dropwise to prevent thermal runaway (exothermic alkylation).

-

Reaction:

-

Conditions: Heat to 60°C with vigorous magnetic stirring.

-

Duration: 24 hours.[1]

-

Monitoring: Monitor by TLC (

:MeOH 9:1) or

-

-

Purification (Critical):

-

Evaporate solvent/excess halide under reduced pressure.

-

Wash: The resulting viscous oil/solid usually solidifies upon cooling. Wash the solid 3x with ethyl acetate (EtOAc) to remove unreacted neutral imidazole (starting material is soluble in EtOAc; the ionic liquid is not).

-

Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours to remove trace moisture.

-

-

Yield: Expect >90% yield of white/off-white hygroscopic solid.

Validation (NMR): Look for the diagnostic N-Methyl singlet at

Application: Micellar Catalysis in Water

Once Protocol A is complete, the resulting

Mechanism: The long

Protocol B: Aqueous Suzuki-Miyaura Cross-Coupling

Objective: Couple phenylboronic acid and aryl halide in water using

-

Catalyst Preparation: Prepare a 0.5 mol% solution of

in water containing 5 mol%-

Insight: The solution will appear slightly turbid or clear depending on concentration (above Critical Micelle Concentration, CMC).

-

-

Reaction Assembly:

-

Add Aryl Halide (1.0 equiv).

-

Add Phenylboronic Acid (1.2 equiv).

-

Add Base (

, 2.0 equiv).

-

-

Execution: Stir at room temperature (or mild heat, 50°C) in air.

-

Work-up: The product often precipitates out of the micellar solution or is extracted with minimal ethyl acetate. The aqueous phase containing the

-catalyst can often be recycled.

Application: Coordination Chemistry (Ligand)

The neutral

Protocol C: Synthesis of Dichlorobis(1-tetradecylimidazole)metal(II) Complexes

Target:

-

Stoichiometry: 1:2 molar ratio of Metal Salt (

) to Ligand ( -

Solvent System: Ethanol (absolute).

-

Procedure:

-

Dissolve

(1.0 mmol) in Ethanol (10 mL). -

Dissolve 1-tetradecylimidazole (2.0 mmol) in Ethanol (10 mL).

-

Add the ligand solution to the metal solution dropwise.

-

-

Observation: Immediate color change (e.g., Green/Blue for Copper).

-

Isolation: Stir for 2 hours. Evaporate solvent to 50% volume. Cool to 4°C to induce crystallization.

-

Application: These complexes exhibit thermotropic mesomorphism (liquid crystal behavior) and are used as catalysts for oxidation reactions in non-polar solvents.

Visualizations & Workflows

Diagram 1: Synthetic Utility Map of this compound

This diagram illustrates the transformation pathways from the neutral precursor to active catalytic species.

Caption: Workflow converting the C14-imidazole scaffold into Ionic Liquids, Metal Complexes, and Inhibitors.

Diagram 2: Mechanism of Micellar Catalysis (The "Drug Development" Angle)

This details how the derived SAIL facilitates organic synthesis in water.

Caption: Schematic of the SAIL micelle solubilizing hydrophobic substrates for aqueous synthesis.

References

-

PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]

-

Zhang, Q., et al. (2012).[3] One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

-

Colonna, M., et al. (2018). Synthesis and Characterisation of Imidazolium Ionic Liquids. National Institutes of Health (PMC). [Link]

-

Obot, I. B., et al. (2020). Imidazole Derivatives as Corrosion Inhibitors for Steel in Acidic Media. International Journal of Electrochemical Science. [Link]

-

Klapötke, T. M., et al. (2012). Synthesis of tetrazoles and imidazoles coordinated to metal ions. ARKIVOC. [Link]

Sources

Application Note: Quantitative Analysis of 1-Tetradecyl-1H-imidazole via HPLC-ESI-MS/MS

Executive Summary

This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 1-Tetradecyl-1H-imidazole (also known as N-Tetradecylimidazole).[1]

This compound, characterized by a polar imidazole head group and a lipophilic C14 alkyl tail, behaves as a cationic surfactant.[1] This amphiphilic nature presents specific analytical challenges: severe peak tailing due to silanol interactions and high carryover due to hydrophobic adsorption.[1] This protocol overcomes these issues using a high-efficiency C18 separation with acidic mobile phase modification and a specific needle-wash routine, ensuring linearity (

Compound Profile & Mechanistic Insight[1][2]

Understanding the physicochemical properties of the analyte is the foundation of this method.

| Property | Value | Analytical Implication |

| Formula | Monoisotopic Mass: 264.26 Da | |

| LogP | ~6.6 | Highly Lipophilic: Requires high % organic solvent for elution.[1] prone to sticking to tubing/injectors.[1] |

| pKa | ~7.0 (Imidazole) | Basic: Will be protonated ( |

| Solubility | Insoluble in water | Samples must be prepared in MeOH, ACN, or DMSO. |

Ionization & Fragmentation Logic

This compound contains a basic nitrogen in the imidazole ring.[1] Under Electrospray Ionization (ESI) in positive mode, it readily forms the protonated molecular ion

Fragmentation Pathway: Upon Collision-Induced Dissociation (CID), the most energy-favorable pathway is the cleavage of the C-N bond between the alkyl chain and the imidazole ring. The charge is retained on the stable imidazole ring resonance structure.

-

Precursor:

265.5 ( -

Primary Product (Quant):

69.1 (Protonated Imidazole Ring, -

Neutral Loss: Tetradecene (

)[1]

Experimental Protocol

Chemicals and Reagents

-

Analyte: this compound (Reference Standard, >98% purity).[1]

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

-

Modifiers: LC-MS Grade Formic Acid (FA).

-

Internal Standard (IS): 1-Decyl-1H-imidazole (analogous) or deuterated Imidazole-

(if available).[1]

Sample Preparation

Due to the surfactant nature of the analyte, protein precipitation (PPT) is preferred over Solid Phase Extraction (SPE) to minimize losses on cartridge sorbents.

Protocol:

-

Aliquot: Transfer 50

L of biological sample (Plasma/Serum) or environmental water into a 1.5 mL Eppendorf tube.[1] -

Spike: Add 10

L of Internal Standard solution (1 -

Precipitate/Extract: Add 200

L of chilled Acetonitrile containing 0.1% Formic Acid.-

Note: The acid helps disrupt protein binding.

-

-

Vortex: High speed for 60 seconds.

-

Centrifuge: 14,000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer 150

L of supernatant to a silanized glass vial.-

Warning: Do not use standard polypropylene vials if low concentrations are expected; hydrophobic adsorption may occur.

-

HPLC Conditions

-

System: Agilent 1290 Infinity II or equivalent UHPLC.

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8

m).[1]-

Why: Rapid resolution with double end-capping to reduce silanol interactions with the basic imidazole.

-

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temp: 40°C.

-

Injection Volume: 2

L.

Gradient Table:

| Time (min) | %B | Description |

|---|---|---|

| 0.00 | 10 | Initial equilibration |

| 0.50 | 10 | Load sample |

| 3.00 | 95 | Ballistic gradient to elute lipophilic chain |

| 4.50 | 95 | Wash Step: Critical to remove carryover |

| 4.60 | 10 | Return to initial |

| 6.00 | 10 | Re-equilibration |[1]

Mass Spectrometry Parameters

-

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1]

-

Source: ESI Positive (ESI+).[1]

-

Spray Voltage: 4500 V.

-

Gas Temps: Source: 500°C / Desolvation: 550°C.[1]

MRM Transitions:

| Analyte | Precursor (

Visual Workflows

Method Logic Flow

This diagram illustrates the critical decision points in the analytical workflow, emphasizing the handling of the hydrophobic tail.

Figure 1: Analytical workflow emphasizing the extraction and detection logic.

Fragmentation Mechanism

The specific cleavage utilized for quantification.[1]

Figure 2: ESI+ Fragmentation pathway showing the generation of the diagnostic imidazole ion.

Validation & Quality Control

To ensure Scientific Integrity , the following acceptance criteria must be met:

-

Linearity: Calibration curve (1–1000 ng/mL) must have

. Weighting -

Recovery: Absolute recovery should be >80%. If lower, investigate binding to plasticware.[1]

-

Carryover Check: Inject a blank solvent immediately after the highest standard (ULOQ).[1] The analyte peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ).

Troubleshooting "Ghost Peaks"

If you observe carryover (peaks in blank samples):

-

Cause: The C14 chain adheres to the injection needle or rotor seal.

-

Fix: Implement a multi-solvent needle wash: Isopropanol:Acetonitrile:Acetone:Water (40:30:20:10) with 0.1% Formic Acid.[1] The acetone/IPA helps solubilize the lipid tail better than pure methanol.

References

-

PubChem. (2023).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] [Link]

-

Holcapek, M., et al. (2012).[1] Mass Spectrometry of Ionic Liquids. Wiley Encyclopedia of Analytical Chemistry. (Contextual grounding for N-alkylimidazole fragmentation).

-

FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] [Link]

-

Wu, L., et al. (2012).[1][3][4] Development of a HPLC/MS/MS method for simultaneous determination of tinidazole.... Journal of Pharmaceutical and Biomedical Analysis.[1][4] (Methodological basis for imidazole analysis). [Link]

Sources

- 1. 1H-Imidazole, 1-tetradecyl- | C17H32N2 | CID 3016846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. japsonline.com [japsonline.com]

- 4. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 1-Tetradecyl-1H-imidazole Synthesis

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Yield Optimization & Troubleshooting for Long-Chain N-Alkyl Imidazoles

Introduction: The "Greasy" Imidazole Challenge

Welcome to the technical support hub. You are likely here because your synthesis of 1-tetradecyl-1H-imidazole (often abbreviated as C14-Im ) is failing to meet yield expectations (>85%) or is plagued by persistent impurities.

Synthesizing C14-Im is deceptively simple on paper—a standard

This guide abandons generic advice. Below are the specific protocols and troubleshooting workflows we use to rescue failing reactions.

Module 1: Reaction Setup & Kinetics

User Query: "My reaction is stalling at 60% conversion. I'm using 1 equivalent of base."

The Diagnosis

Incomplete conversion is rarely a time issue; it is a stoichiometry and base strength issue. The

The Solution: The "Excess Imidazole" Protocol

We recommend the NaH/THF route for high yield, or the KOH/DMSO route for scalability.

Optimized Stoichiometry Table

| Component | Role | Recommended Equiv. | Why? |

| Imidazole | Nucleophile | 1.2 – 1.5 | Excess ensures all expensive/hard-to-remove alkyl halide is consumed. Imidazole is water-soluble and easy to wash away; 1-bromotetradecane is not. |

| 1-Bromotetradecane | Electrophile | 1.0 | The limiting reagent. |

| NaH (60% in oil) | Base | 1.5 | Ensures complete deprotonation. Excess is quenched later. |

| TBAI (Optional) | Catalyst | 0.05 | Tetrabutylammonium iodide accelerates the reaction if using weaker bases ( |

Step-by-Step Protocol (High-Yield Route)

-

Deprotonation (Critical): Dissolve Imidazole (1.5 eq) in anhydrous THF under Argon. Cool to 0°C. Add NaH (1.5 eq) portion-wise.

-

Tech Note: Wait until

evolution ceases completely (approx. 30-60 mins) before adding the alkyl halide. If you add the halide too early, the base may eliminate the halide (E2 reaction) rather than substituting it.

-

-

Addition: Add 1-bromotetradecane (1.0 eq) dropwise.

-

Reflux: Heat to mild reflux (65°C) for 6–12 hours.

-

Monitoring: Do not rely on TLC alone. The long alkyl chain makes the product and starting material travel similarly in non-polar solvents. Use NMR or GC-MS to confirm disappearance of the bromide.

Module 2: The Quaternization Trap

User Query: "I have a white solid precipitate that isn't sodium bromide. My yield is low."

The Mechanism of Failure

You are experiencing Dialkylation . The product (1-tetradecylimidazole) is still a nucleophile. If free alkyl halide is present and the reaction runs too hot or too concentrated, the product attacks a second molecule of alkyl halide, forming the 1,3-ditetradecylimidazolium salt .

Visualizing the Pathway

The diagram below illustrates the competition between the desired

Figure 1: Reaction pathway showing the critical divergence between mono-alkylation (green) and unwanted salt formation (red).

Prevention Strategy

-

Order of Addition: Always add the alkyl halide to the imidazole anion, not the other way around. This keeps the concentration of nucleophile high relative to the halide.

-

Solvent Choice: Avoid extremely polar solvents like pure DMSO if dialkylation is high; THF or Toluene moderates the reactivity of the neutral product.

Module 3: Purification & Workup (The "Oil" Issue)

User Query: "My product is a brown oil. I can't crystallize it, and it smells like the starting bromide."

1-Tetradecylimidazole has a melting point of approximately 40–45°C . It often supercools into a viscous oil. The main impurity is usually unreacted 1-bromotetradecane, which has a high boiling point and is difficult to remove via distillation without degrading the product.

Troubleshooting Workflow: The Purification Decision Tree

Figure 2: Decision tree for purifying C14-imidazole based on physical state.

The "Acid-Base" Rescue Protocol (Highly Recommended)

If column chromatography is difficult (the product streaks on silica due to the basic nitrogen), use this chemical purification method:

-